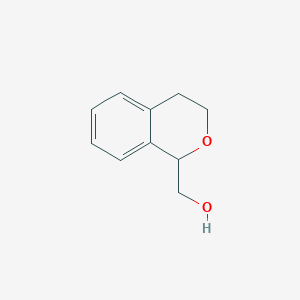

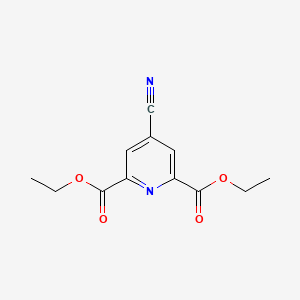

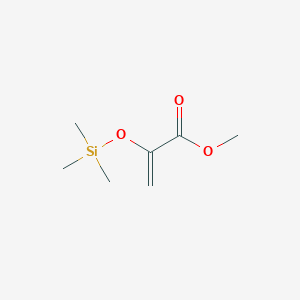

Ethyl 2-methyloxirane-2-carboxylate

説明

Ethyl 2-Methyloxirane-2-carboxylate is a research chemical used in the preparation of Leukotriene antagonists . It is also known by other names such as ethyl 2-methyloxirane-2-carboxylate; alpha, beta-epoxy-isobutyric acid ethyl ester; SCHEMBL9206727; AKOS026729680; NE26690 .

Synthesis Analysis

The synthesis of Ethyl 2-Methyloxirane-2-carboxylate involves the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are usually used as catalysts to decrease the curing temperature .Molecular Structure Analysis

The molecular formula of Ethyl 2-Methyloxirane-2-carboxylate is C6H10O3 . Its molecular weight is 130.14 . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 .Chemical Reactions Analysis

The reaction of oxirane with carboxylic acid initiated by a tertiary amine leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2-Methyloxirane-2-carboxylate is C6H10O3 . Its molecular weight is 130.14 .科学的研究の応用

Fabrication of Micro-Architected Water Filtering Membranes

This compound has been used in the fabrication of micro-architected water filtering membranes . A unique approach to filtration membrane manufacture has been demonstrated via a novel high-throughput holographic lithography and contact lithography process in the visible spectrum that utilizes a customized negative-tone photoresist inherently capable of localized surface modification .

Kinetics and Mechanism of Amine-Catalyzed Reaction

Ethyl 2-methyloxirane-2-carboxylate has been studied in the context of the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids . This research has provided valuable insights into the behavior of tertiary amines in these reactions .

Biochemistry and Physiology Applications

Synthesis of Oxirane Resins and Composite Materials

The ring-opening reactions of oxiranes, such as Ethyl 2-methyloxirane-2-carboxylate, are commonly used in the synthesis of oxirane resins and composite materials . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

Production of β-Hydroxypropyl Ester

The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .

Role in Quaternization of Tertiary Amine

Ethyl 2-methyloxirane-2-carboxylate plays a role in the quaternization of tertiary amine by activated oxirane . This process is part of the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid .

作用機序

Target of Action

Ethyl 2-methyloxirane-2-carboxylate, also known as ethyl 2-methyl-2-oxiranylcarboxylate, primarily targets the ring-opening reactions of oxiranes . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The compound also allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Mode of Action

The compound interacts with its targets through a series of parallel consecutive stages . Initially, a tertiary amine is quaternized by activated oxirane . This forms a tetraalkylammonium carboxylate, which is the true catalyst of the reaction . Following this, the carboxylate performs a nucleophilic attack on the oxirane, leading to the formation of a product and the regeneration of the catalyst .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 2-methyloxirane-2-carboxylate is the ring-opening reaction of oxiranes . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Result of Action

The result of the action of Ethyl 2-methyloxirane-2-carboxylate is the formation of β-hydroxypropyl ester . This compound is a key intermediate in the synthesis of various pharmaceutical and natural products .

Action Environment

The action of Ethyl 2-methyloxirane-2-carboxylate is influenced by environmental factors such as temperature . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

将来の方向性

The ethyl ester of 3,4-MDP-2-P methyl glycidic acid, a substance related to Ethyl 2-Methyloxirane-2-carboxylate, is being considered for inclusion in the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 due to its frequent use in the illicit manufacture of MDMA and related “ecstasy”-type substances . This suggests that Ethyl 2-Methyloxirane-2-carboxylate and similar substances may also come under increased scrutiny in the future.

特性

IUPAC Name |

ethyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLOWYIWCCRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyloxirane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)

![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)

![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)